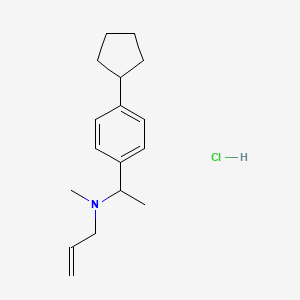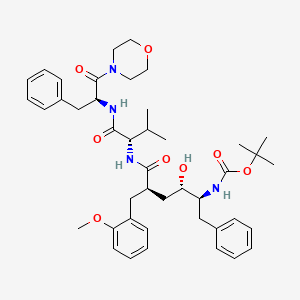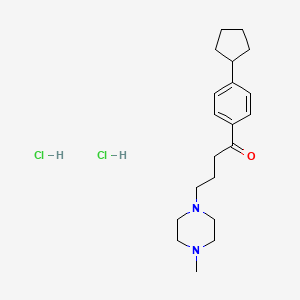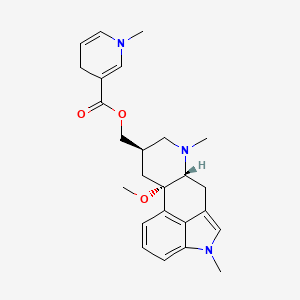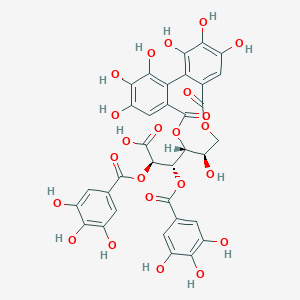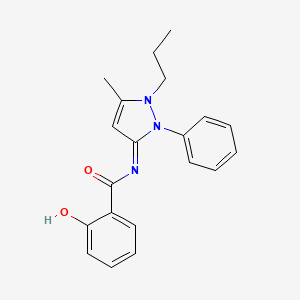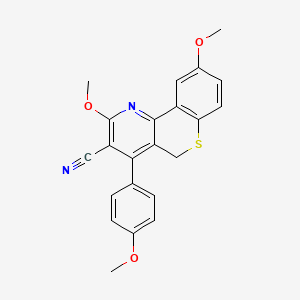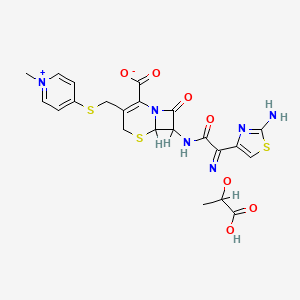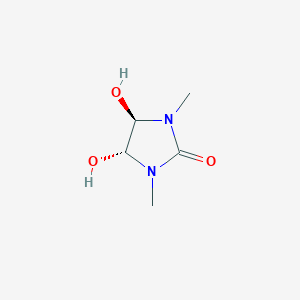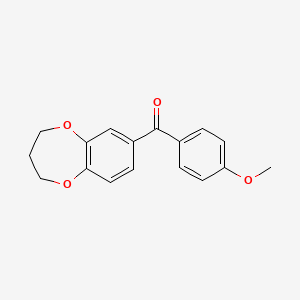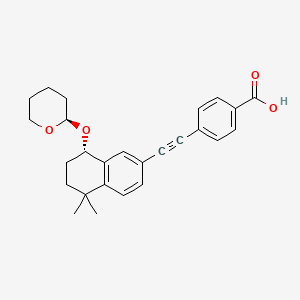
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- is a complex organic compound with a unique structure that combines elements of benzoic acid and naphthalene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of cyclization reactions, often involving Friedel-Crafts acylation.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via an etherification reaction, using tetrahydro-2H-pyran-2-ol as a reagent.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Benzoic Acid: A simpler structure with similar functional groups.
Naphthalene Derivatives: Compounds with a naphthalene core, but lacking the benzoic acid moiety.
Tetrahydropyran Derivatives: Compounds with a tetrahydropyran group, but different aromatic systems.
Uniqueness
The uniqueness of Benzoic acid, 4-(((8S)-5,6,7,8-tetrahydro-5,5-dimethyl-8-(((2R)-tetrahydro-2H-pyran-2-yl)oxy)-2-naphthalenyl)ethynyl)- lies in its combination of multiple functional groups and structural elements, which confer distinct chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
226250-30-2 |
|---|---|
分子式 |
C26H28O4 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
4-[2-[(8S)-5,5-dimethyl-8-[(2R)-oxan-2-yl]oxy-7,8-dihydro-6H-naphthalen-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C26H28O4/c1-26(2)15-14-23(30-24-5-3-4-16-29-24)21-17-19(10-13-22(21)26)7-6-18-8-11-20(12-9-18)25(27)28/h8-13,17,23-24H,3-5,14-16H2,1-2H3,(H,27,28)/t23-,24+/m0/s1 |
InChI 键 |
APJRJNDYTRLRDM-BJKOFHAPSA-N |
手性 SMILES |
CC1(CC[C@@H](C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)O[C@@H]4CCCCO4)C |
规范 SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)OC4CCCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


